1,4-Bis(3,4-dimethylphenoxy)benzene
Description
1,4-Bis(3,4-dimethylphenoxy)benzene is a symmetrically substituted aromatic ether characterized by a central benzene ring linked via oxygen atoms to two 3,4-dimethylphenyl groups. This compound is synthesized through nucleophilic aromatic substitution, where potassium 3,4-dimethylphenoxide reacts with 1,4-dibromobenzene under controlled conditions . Its rigid, planar structure (evidenced by X-ray crystallography in related compounds) and electron-rich nature make it a valuable precursor in fluorinated polymer synthesis, particularly for applications requiring thermal stability and chemical resistance .
Properties
Molecular Formula |
C22H22O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[4-(3,4-dimethylphenoxy)phenoxy]-1,2-dimethylbenzene |
InChI |
InChI=1S/C22H22O2/c1-15-5-7-21(13-17(15)3)23-19-9-11-20(12-10-19)24-22-8-6-16(2)18(4)14-22/h5-14H,1-4H3 |
InChI Key |
KEJWUUVFQRDVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1,3-Bis(3,4-dimethylphenoxy)benzene
The 1,3-isomer differs in the substitution pattern on the central benzene ring. While both isomers share similar electronic properties due to identical substituents, the 1,3-isomer exhibits reduced symmetry, leading to altered reactivity. For example, fluorination reactions of the 1,3-isomer yield distinct fluorinated products compared to the 1,4-isomer, highlighting the role of steric and electronic effects in regioselectivity .
Substituent Variants: Methoxy vs. Methylphenoxy Groups
Replacing methylphenoxy groups with methoxy substituents (e.g., 1,4-dimethoxybenzene) significantly impacts electronic behavior. Methoxy groups are stronger electron donors than methylphenoxy groups, leading to lower oxidation potentials and enhanced conjugation in electrochromic polymers. For instance, polycarbazole derivatives with methoxy substituents exhibit higher transmittance changes (ΔT > 35%) compared to methylphenoxy analogs . However, methylphenoxy groups improve solubility and processability in hydrophobic polymer matrices .
Carbazole- and EDOT-Based Analogues
Electrochromic polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) and biscarbazole-containing derivatives (e.g., DCB-based polymers) provide insights into substituent effects. In contrast, 1,4-bis(3,4-dimethylphenoxy)benzene lacks extended conjugation but offers steric stabilization, making it suitable for flexible electrochromic devices (ECDs) requiring mechanical durability .
Key Data and Research Findings
Table 1. Comparative Properties of Selected Aromatic Ethers
<sup>a</sup> Transmittance change at specified wavelengths.
Electrochemical Performance
- This compound: Primarily used in non-electroactive applications due to moderate electron-donating capacity. Its fluorinated derivatives, however, show promise in high-temperature environments .
- Methoxy and Carbazole Analogs: Exhibit superior electrochromic performance. For example, P(2DCB-co-EDm) achieves ΔT = 39.1% at 640 nm with rapid switching (≤1.5 s), outperforming many methylphenoxy-based systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
